1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile synthesis pathway
1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile
Introduction
1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a complex organic molecule characterized by a quaternary carbon center connecting a substituted phenyl ring and a cyclopentyl moiety bearing a nitrile group. While its specific applications are not broadly documented in public literature, its structure suggests potential utility as an intermediate in the synthesis of pharmacologically active compounds. The presence of the fluorinated phenyl ring and the nitrile group—a versatile precursor for amines, carboxylic acids, and amides—makes it a valuable building block in medicinal chemistry and materials science.[1]
This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule. It is designed for researchers and drug development professionals, offering a narrative that emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that inform the synthetic design. The proposed pathway is rooted in well-established, reliable chemical transformations, ensuring a high degree of confidence in its practical application.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway beginning from commercially available starting materials. The primary disconnection is made at the bond between the cyclopentyl ring and the aromatic ring, and at the carbon-cyanide bond.
Caption: Retrosynthetic analysis of the target compound.
This analysis reveals a robust three-step forward synthesis strategy:
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Grignard Reaction: Formation of an organometallic reagent from 2-bromo-4-fluorotoluene, followed by its nucleophilic addition to cyclopentanone to create the tertiary alcohol, 1-(5-fluoro-2-methylphenyl)cyclopentanol.
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Halogenation: Conversion of the tertiary alcohol into a more reactive tertiary alkyl halide. This is a crucial step as the hydroxyl group is a poor leaving group.
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Cyanation: Nucleophilic substitution of the halide with a cyanide salt to install the nitrile group and form the final product.
Proposed Synthesis Pathway
This section details the step-by-step methodology for the synthesis, grounded in established chemical principles.
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// Edges connecting the reaction flow {rank=same; Start1; Reagent1;} Start1 -> Reagent1 [style=invis]; Reagent1 -> Intermediate1; Start2 -> Intermediate1;
{rank=same; Intermediate1; Reagent2;} Intermediate1 -> Reagent2 [style=invis]; Reagent2 -> Intermediate2;
{rank=same; Intermediate2; Reagent3;} Intermediate2 -> Reagent3 [style=invis]; Reagent3 -> Product; }
Caption: Proposed forward synthesis pathway.
Step 1: Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanol
Causality and Expertise: The synthesis commences with a Grignard reaction, a classic and highly reliable method for forming carbon-carbon bonds. 2-Bromo-4-fluorotoluene is selected as the starting material due to its commercial availability and the reactivity of the aryl bromide.[2][3] The carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-fluorine bond, ensuring selective formation of the desired Grignard reagent. Anhydrous conditions are critical, as Grignard reagents are potent bases and will be quenched by even trace amounts of water. The subsequent reaction with cyclopentanone provides the tertiary alcohol precursor in a single, efficient step.
Experimental Protocol:
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Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen.
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Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 2-bromo-4-fluorotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared and a small portion is added to the magnesium. The reaction is initiated, often indicated by a gentle bubbling and heat evolution (an external heat source like a heat gun may be required). Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
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Addition of Electrophile: After the magnesium has been consumed, the reaction mixture is cooled to 0°C in an ice bath. A solution of cyclopentanone (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10°C.
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Work-up: After complete addition, the reaction is stirred for an additional hour at room temperature. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (2x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Bromo-4-fluorotoluene | 189.02 | 1.0 | (user defined) |
| Magnesium Turnings | 24.31 | 1.2 | (calculated) |
| Cyclopentanone | 84.12 | 1.0 | (calculated) |
| Anhydrous THF | - | - | (solvent) |
Step 2: Synthesis of 1-Chloro-1-(5-fluoro-2-methylphenyl)cyclopentane
Causality and Expertise: The hydroxyl group of the tertiary alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a better leaving group, such as a halide. For a tertiary alcohol, this transformation can proceed via an Sₙ1 mechanism.[4][5] Reaction with concentrated hydrochloric acid or thionyl chloride (SOCl₂) are common methods. The protonated alcohol (or the chlorosulfite ester intermediate with SOCl₂) can readily depart to form a resonance-stabilized tertiary carbocation, which is then attacked by the chloride ion. The benzylic nature of the carbocation further enhances its stability, making this a favorable process.
Experimental Protocol (using HCl):
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Reaction Setup: The crude or purified 1-(5-fluoro-2-methylphenyl)cyclopentanol (1.0 eq.) is dissolved in a suitable solvent like dichloromethane or used neat in a round-bottom flask equipped with a stir bar.
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Addition of Acid: The solution is cooled to 0°C, and concentrated hydrochloric acid (excess, e.g., 5-10 eq.) is added slowly.
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Reaction: The mixture is stirred vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot disappears.
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Work-up and Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid), and finally with brine.
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Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary chloride. This product is often used in the next step without further purification due to its potential instability.
Step 3: Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile
Causality and Expertise: This final step involves a nucleophilic substitution to install the nitrile group.[6] Sodium or potassium cyanide is used as the nucleophile.[7] Due to the sterically hindered nature of the tertiary carbon center, an Sₙ2 reaction is highly unlikely. The reaction will proceed via an Sₙ1 mechanism, involving the formation of the same tertiary carbocation intermediate as in Step 2.[4] A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is ideal as it can solvate the cation and does not interfere with the nucleophilicity of the cyanide anion.
Experimental Protocol:
-
Safety First: Cyanide salts are extremely toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel. All equipment and waste must be decontaminated with a bleach or hydrogen peroxide solution.
-
Reaction Setup: Sodium cyanide (NaCN, ~1.5 eq.) is dissolved or suspended in DMSO in a round-bottom flask under a nitrogen atmosphere.
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Substrate Addition: A solution of the crude 1-chloro-1-(5-fluoro-2-methylphenyl)cyclopentane (1.0 eq.) from the previous step in a small amount of DMSO is added dropwise to the cyanide solution at room temperature.
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Reaction Conditions: The reaction mixture may be gently heated (e.g., to 50-60°C) to increase the rate of reaction. Progress is monitored by TLC or GC-MS.
-
Work-up and Quenching: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water to precipitate the product and dissolve inorganic salts.
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Extraction and Purification: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed thoroughly with water and brine to remove residual DMSO and cyanide salts. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final product, 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Tertiary Chloride | ~212.68 | 1.0 | (from Step 2) |
| Sodium Cyanide | 49.01 | 1.5 | (calculated) |
| DMSO | - | - | (solvent) |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed structural information, confirming the connectivity of atoms and the presence of the fluorine substituent.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: A characteristic sharp peak around 2240-2260 cm⁻¹ will confirm the presence of the nitrile (C≡N) functional group.
References
- BenchChem. (2025). Synthesis of Substituted Phenylacetonitriles. Technical Support Center.
- Google Patents. (1987). Process for the preparation of basically substituted phenylacetonitriles. US4697035A.
- Google Patents. (2003). Process for the manufacture of substituted phenylacetonitriles. WO2003080565A1.
- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- PubMed. (2019). Enantioselective cyanation via radical-mediated C-C single bond cleavage for synthesis of chiral dinitriles.
- Journal of the Chemical Society B: Physical Organic. (1967). Reactivity in nucleophilic substitution. Part IV.
- SciSpace. (n.d.). Method for synthesizing phenylacetonitrile by performing continuous reaction.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
- Southern Illinois University Edwardsville. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Research Communities. (2019). Enantioselective cyanation via radical-mediated C−C single bond cleavage for synthesis of chiral dinitriles.
- BLDpharm. (n.d.). 1-(5-Fluoro-2-methylphenyl)cyclopentane-1-carbonitrile.
- SciSpace. (n.d.).
- Raines Lab. (2012).
- National Institutes of Health. (n.d.). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes.
- MDPI. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.
- CymitQuimica. (n.d.). CAS 1422-53-3: 2-Bromo-4-fluorotoluene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- SciELO. (2022).
- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene.
- Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. US11673857B2.
- Reddit. (2021).
- Organic Letters. (2021).
- Google Patents. (1991).
Sources
- 1. scielo.br [scielo.br]
- 2. CAS 1422-53-3: 2-Bromo-4-fluorotoluene | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. siue.edu [siue.edu]
- 6. Cyanation - Wikipedia [en.wikipedia.org]
- 7. Method for synthesizing phenylacetonitrile by performing continuous reaction (2016) | Jia Rongrong | 4 Citations [scispace.com]
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